1-Bromo-3-methylpentan-2-one
Description
Significance of α-Halocarbonyl Compounds as Synthetic Intermediates
α-Halocarbonyl compounds, including α-bromoketones, are widely recognized for their utility as versatile intermediates in the construction of more complex organic molecules. fiveable.meshodhsagar.com Their importance stems from the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the halogen. nih.gov This dual reactivity allows them to participate in a wide array of chemical transformations.
The high reactivity of α-halocarbonyls is largely due to the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electron deficiency at the α-carbon. shodhsagar.comnih.gov This makes the α-carbon highly susceptible to attack by nucleophiles, facilitating substitution reactions. fiveable.menih.gov Consequently, α-halocarbonyl compounds serve as crucial building blocks for synthesizing a myriad of biologically active heterocyclic systems and other valuable organic compounds. shodhsagar.comcolab.ws They are key precursors in the synthesis of compounds used in pharmaceutical and medicinal chemistry. colab.wsresearchgate.net
The synthetic utility of these compounds is demonstrated in various named reactions and synthetic strategies, such as the Hantzsch pyrrole (B145914) synthesis and the preparation of thiazoles. wikipedia.org Their ability to be transformed into other functional groups, such as α-amino ketones, further highlights their significance as synthetic intermediates. colab.ws
Historical Context of α-Bromoketone Chemistry
The study and application of α-haloketones have a long history in organic chemistry, with initial reports dating back to the late 18th century. shodhsagar.comnih.gov For more than a century, these compounds have been acknowledged for their synthetic potential and have been instrumental as reactive intermediates in a variety of organic reactions. shodhsagar.com
Historically, methods for synthesizing α-bromoketones included the action of hydrobromic acid on diazo ketones. orgsyn.org Over time, more direct methods were developed, such as the direct bromination of ketones. orgsyn.org Research published as early as 1945 details synthetic methodologies for these compounds, indicating a long-standing interest in their chemistry. acs.org Despite their long history, there has been continuous interest in developing new and improved methods for their synthesis, such as the one-pot synthesis from olefins, to avoid the use of hazardous reagents like molecular bromine. researchgate.net The enduring focus on α-bromoketone chemistry underscores their fundamental and continued importance in the field of organic synthesis.
Structural Characteristics of 1-Bromo-3-methylpentan-2-one within the α-Bromoketone Class
This compound is a specific member of the α-bromoketone family. Its structure consists of a five-carbon pentanone backbone. nih.govcymitquimica.com The "-2-one" designation indicates that the carbonyl group (C=O) is located on the second carbon of the pentane (B18724) chain.
The key features defining it as an α-bromoketone are:
A bromine atom is attached to the first carbon (C1), which is the alpha-position relative to the carbonyl group at C2. nih.gov
A methyl group (-CH₃) is attached to the third carbon (C3), creating a branched alkyl chain. nih.gov
The presence of the bromine atom on the α-carbon makes this site electrophilic and a focal point for nucleophilic attack, a characteristic reactivity feature of α-bromoketones. fiveable.me The molecule's structure is chiral due to the stereocenter at the third carbon, which is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the ketone structure.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 79932-23-3 | nih.govlookchem.comsigmaaldrich.com |
| Molecular Formula | C₆H₁₁BrO | nih.govcymitquimica.comlookchem.com |
| Molecular Weight | 179.05 g/mol | nih.govcymitquimica.com |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| InChI Key | PNYNRQLIDYPZBP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| SMILES | CCC(C)C(=O)CBr | nih.gov |
Table 2: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Exact Mass | 177.99933 Da | nih.govlookchem.com |
| Complexity | 80.6 | nih.govlookchem.com |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 1 | lookchem.com |
| Rotatable Bond Count | 3 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYNRQLIDYPZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309360 | |
| Record name | 1-Bromo-3-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79932-23-3 | |
| Record name | 1-Bromo-3-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79932-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 1 Bromo 3 Methylpentan 2 One and Analogous α Bromoketones
Direct Bromination of Ketones
The direct introduction of a bromine atom at the α-position of a ketone is a fundamental transformation in organic synthesis. This is typically achieved by treating the ketone with a bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst.
Acid-Catalyzed Halogenation via Enol Formation
The acid-catalyzed halogenation of ketones is a common and effective method for the synthesis of α-haloketones. pressbooks.pub The reaction is predicated on the acid-catalyzed conversion of the ketone to its enol tautomer, which then acts as the nucleophile. masterorganicchemistry.com For the synthesis of 1-bromo-3-methylpentan-2-one, the parent ketone, 3-methylpentan-2-one, is treated with bromine in the presence of an acid catalyst.
The mechanism of acid-catalyzed α-bromination begins with the protonation of the carbonyl oxygen of the ketone by an acid catalyst (e.g., HBr, acetic acid). masterorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon and facilitates the tautomerization process. A weak base (which can be the solvent or the conjugate base of the acid catalyst) then removes a proton from the α-carbon, leading to the formation of an enol intermediate. masterorganicchemistry.com This enol, characterized by a carbon-carbon double bond, is the key reactive species in the halogenation reaction. masterorganicchemistry.com The nucleophilic π-bond of the enol then attacks the electrophilic bromine molecule (Br₂), resulting in the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl group. masterorganicchemistry.com Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final α-bromoketone product. masterorganicchemistry.com
The formation of the enol is the rate-determining step of this reaction. pressbooks.pub
Kinetic studies of acid-catalyzed ketone halogenation have provided significant evidence for the proposed mechanism. The reaction rate is observed to be dependent on the concentration of the ketone and the acid catalyst, but notably independent of the halogen concentration. pressbooks.publibretexts.org This indicates that the halogen is not involved in the rate-limiting step of the reaction. pressbooks.pub
The rate law for the reaction is typically expressed as: Rate = k[Ketone][H⁺]
The distribution of products in the α-bromination of ketones is highly dependent on the reaction conditions, including the choice of solvent, temperature, and catalyst.
Temperature: Temperature can also affect the reaction rate and selectivity. While many brominations can occur at room temperature, some reactions may require heating to proceed at a reasonable rate. researchgate.net However, higher temperatures can sometimes lead to the formation of side products. For the α-bromination of acetophenone (B1666503) with NBS, a reaction temperature of 80°C was found to be optimal, with lower or higher temperatures resulting in decreased conversion. researchgate.net
Catalyst: A variety of acid catalysts can be employed, including hydrobromic acid (HBr), acetic acid (AcOH), and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comsemanticscholar.org Solid acid catalysts, such as acidic aluminum oxide (Al₂O₃), have also been shown to be effective, potentially enhancing the formation of the enol and the release of the bromonium ion from NBS. nih.gov The acidity of the catalyst can influence the reaction rate, and in some cases, the enantioselectivity when chiral catalysts are used. researchgate.net
Table 1: Effect of Solvent on the α-Bromination of Acetophenone with NBS and Acidic Al₂O₃
| Solvent | Yield (%) |
|---|---|
| Methanol (B129727) | 89 |
| Ethanol | 74 |
| Acetonitrile (B52724) | 51 |
| Tetrahydrofuran (THF) | 56 |
| Dichloromethane (CH₂Cl₂) | 44 |
| Chloroform (CHCl₃) | 48 |
| Water | 15 |
Data sourced from a study on the regioselective monobromination of aralkyl ketones. nih.gov
Regioselective Bromination of Unsymmetrical Ketones
For an unsymmetrical ketone such as 3-methylpentan-2-one, there are two different α-carbons where bromination can occur: the methyl group (C1) and the methine group (C3). The formation of this compound versus 3-bromo-3-methylpentan-2-one is therefore a matter of regioselectivity. Under acidic conditions, the bromination of unsymmetrical ketones typically occurs at the more substituted α-carbon. pressbooks.pub This is because the reaction proceeds through the more stable, more substituted enol intermediate. pressbooks.pub
The regiochemical outcome of the bromination of unsymmetrical ketones is primarily governed by the relative stability of the two possible enol intermediates.
Enol Stability: The stability of alkenes generally increases with the degree of substitution of the double bond. This principle also applies to enols. For 3-methylpentan-2-one, two enol tautomers can be formed: one with the double bond between C1 and C2, and another with the double bond between C2 and C3. The enol with the double bond between C2 and C3 is more substituted (a trisubstituted alkene) and therefore more thermodynamically stable than the enol with the double bond between C1 and C2 (a disubstituted alkene). Under thermodynamic control, which is typical for acid-catalyzed reactions, the more stable enol is formed preferentially, leading to bromination at the more substituted α-carbon. pressbooks.pub Thus, the major product expected from the acid-catalyzed bromination of 3-methylpentan-2-one is 3-bromo-3-methylpentan-2-one.
However, the synthesis of this compound, the less substituted product, can be favored under certain conditions. For instance, the direct bromination of methyl ketones in methanol has been shown to lead to the formation of the bromomethyl ketone. orgsyn.org A study on the bromination of 3-methyl-2-butanone, a similar structure, in methanol yielded a 95:5 ratio of 1-bromo-3-methyl-2-butanone (B140032) to 3-bromo-3-methyl-2-butanone, indicating a strong preference for bromination at the methyl group. orgsyn.org This suggests that by carefully selecting the reaction conditions, such as the use of methanol as a solvent, the kinetic product (bromination at the less hindered site) can be favored.
Steric Hindrance: While enol stability is a major factor, steric hindrance can also influence the approach of the brominating agent to the α-carbon. In some cases, particularly with bulky brominating agents or highly hindered ketones, reaction at the less sterically hindered α-position may be favored. However, in the case of acid-catalyzed bromination with Br₂, the reaction proceeds via the enol, and the regioselectivity is primarily determined by the stability of that intermediate.
Control of Monobromination versus Dibromination
A significant challenge in the α-bromination of ketones is achieving selective monobromination while preventing the formation of di- and polybrominated byproducts. The outcome of the reaction is heavily influenced by the reaction conditions, particularly the pH of the medium.
Under acidic conditions, the reaction proceeds through an enol intermediate. The introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen. This deactivation makes the subsequent protonation and formation of a second enol intermediate slower than the initial bromination, thus favoring the monosubstituted product wikipedia.org.
Conversely, in a basic medium, the reaction occurs via an enolate. The inductive effect of the first bromine atom increases the acidity of the remaining α-hydrogen, facilitating the rapid formation of a new enolate. This enolate then reacts swiftly with the brominating agent, leading to rapid successive halogenations wikipedia.org. For methyl ketones, this can proceed until a trihalo-ketone is formed, which may then undergo the haloform reaction wikipedia.org. Therefore, to achieve selective monobromination, acidic or neutral conditions are generally preferred. Fine-tuning the reaction by adding the brominating agent portion-wise can also improve the yield of the desired monobrominated product by maintaining a low concentration of the halogenating species nih.gov.
| Condition | Key Intermediate | Rate of Second Bromination | Primary Product | Reference |
|---|---|---|---|---|
| Acidic (e.g., in Acetic Acid) | Enol | Slower than the first | Monobromoketone | wikipedia.orgmasterorganicchemistry.com |
| Basic (e.g., in aq. NaOH) | Enolate | Faster than the first | Poly- and Dibromoketone | wikipedia.orgchegg.com |
Alternative Brominating Agents and Protocols
While molecular bromine (Br₂) is a classic brominating agent, its hazardous nature has prompted the development of alternative reagents and methods that offer improved safety, selectivity, and efficiency.
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the α-bromination of carbonyl compounds wikipedia.org. It serves as a convenient and solid source of electrophilic bromine, making it easier and safer to handle than liquid bromine masterorganicchemistry.com. The reaction is typically conducted under acid-catalyzed conditions, where the acid facilitates the formation of the enol tautomer of the ketone. This enol, acting as a nucleophile, then attacks the electrophilic bromine atom of NBS to yield the α-bromoketone and succinimide (B58015) as a byproduct masterorganicchemistry.com.
Catalysts such as p-toluenesulfonic acid (p-TsOH) are often employed to promote the reaction in solvents like methanol or ionic liquids nih.govresearchgate.netsemanticscholar.org. The use of ionic liquids has been shown to be particularly effective, allowing for good yields and the potential for recycling the reaction medium researchgate.netsemanticscholar.orgscirp.org. In some protocols, the formation of an enol triethyl borate (B1201080) intermediate followed by reaction with NBS provides an efficient route to the α-monobrominated product researchgate.net.
The synthesis of α-bromoketones can also be achieved starting from olefin precursors through oxidative bromination reactions. These methods transform a carbon-carbon double bond into the desired α-bromoketone functionality. One effective protocol involves the use of o-iodoxybenzoic acid (IBX) in the presence of a bromide source like tetraethylammonium (B1195904) bromide organic-chemistry.org. This system facilitates the direct conversion of olefins into α-bromo ketones under mild conditions. Another approach utilizes a bromide/bromate couple as a non-hazardous brominating agent for the transformation of olefins nih.gov. More sustainable methods have also been developed, such as an iron-catalyzed reaction of alkenes with potassium bromide (KBr) using molecular oxygen as the terminal oxidant under visible-light irradiation researchgate.net.
A distinct approach for synthesizing α-halo ketones involves the oxidative transposition of vinyl halides. This transformation rearranges the vinyl halide structure to place the halogen on the α-carbon relative to a newly formed ketone. Hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), have been shown to mediate this reaction effectively organic-chemistry.orgorganic-chemistry.org. The proposed "release-and-catch" mechanism involves the initial reaction of the vinyl halide with the iodine(III) reagent, followed by an oxidative rearrangement where a halide anion attacks the intermediate to form the α-halo ketone organic-chemistry.org. More recently, a visible light-induced method using a tetrahalogenoferrate(III) complex as a photocatalyst has been developed for this aerobic oxidative transposition, offering a mild and highly efficient route to access α-halo ketones rsc.org.
One-pot synthetic strategies that convert precursors directly into α-bromoketones are highly efficient as they minimize intermediate isolation steps, saving time and resources. An example of such a process is the transformation of β-hydroxycarbonyl compounds into α-brominated 1,3-dicarbonyl compounds. This conversion can be achieved using a system of molybdenum(VI) dichloride dioxide (MoO₂Cl₂) in the presence of N-bromosuccinimide (NBS) organic-chemistry.org. This reaction proceeds under mild conditions and provides good yields of the desired product without affecting other potentially reactive sites, such as benzylic or allylic positions organic-chemistry.org.
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on developing methodologies that are not only efficient but also environmentally benign. In the context of α-bromoketone synthesis, this has led to the exploration of advanced and sustainable protocols.
The use of ionic liquids as recyclable solvents for NBS-mediated brominations represents a step towards greener chemistry. These solvents can facilitate the reaction and be recovered and reused, minimizing waste researchgate.netsemanticscholar.orgscirp.org.
Photocatalysis has also emerged as a powerful tool. Visible-light-induced reactions, such as the iron-catalyzed oxidative bromination of alkenes with KBr or the aerobic oxidative transposition of vinyl halides, allow these transformations to occur under mild, ambient conditions, often using benign oxidants like air researchgate.netrsc.org. These methods reduce the need for harsh reagents and high temperatures, aligning with the principles of sustainable chemistry.
| Approach | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Ionic Liquid Media | NBS, p-TsOH in [bmim]PF₆ | Recyclable solvent, good yields | semanticscholar.orgscirp.org |
| Photocatalysis (from Olefins) | Fe catalyst, KBr, O₂, visible light | Uses benign oxidant, mild conditions | researchgate.net |
| Photocatalysis (from Vinyl Halides) | Tetrahalogenoferrate(III) catalyst, O₂, visible light | Mild, efficient, aerobic oxidation | rsc.org |
Utilization of Ionic Liquids as Reaction Media
Ionic liquids (ILs) have emerged as sustainable and efficient reaction media for the synthesis of α-bromoketones. Their negligible vapor pressure, non-flammability, and high thermal stability make them environmentally benign alternatives to conventional organic solvents. Research has demonstrated that ketones can be smoothly converted to their α-bromo derivatives in good yields using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid within ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) and N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([bmpy]Tf₂N). scirp.orgsemanticscholar.orgresearchgate.net
A significant advantage of this methodology is the recyclability of the ionic liquid. After the reaction, the α-bromoketone product can be easily separated through simple ether extraction. The remaining ionic liquid can then be reused for subsequent reactions multiple times without a significant loss in its efficacy, maintaining high yields of the desired product. scirp.orgsemanticscholar.org This approach presents a green and efficient pathway for the preparation of α-bromoketones at room temperature. scirp.org
The table below summarizes the conversion of various analogous ketones into α-bromoketones using this ionic liquid-based protocol.
| Ketone Substrate | Ionic Liquid | Time (h) | Yield (%) |
|---|---|---|---|
| Acetophenone | [bmim]PF₆ | 3 | 85 |
| Acetophenone | [bmpy]Tf₂N | 3 | 88 |
| Propiophenone | [bmim]PF₆ | 3 | 82 |
| Butyrophenone | [bmim]PF₆ | 3 | 80 |
| p-Methoxyacetophenone | [bmim]PF₆ | 3 | 94 |
| p-Methylacetophenone | [bmim]PF₆ | 3 | 89 |
Metal-Free and Catalyst-Free Protocols
In the pursuit of cleaner and more atom-economical synthetic routes, several metal-free and catalyst-free protocols for the α-bromination of ketones have been developed. These methods avoid the use of potentially toxic and expensive metal catalysts, simplifying purification processes and reducing environmental impact.
One notable acid-free and catalyst-free method involves the direct bromination of ketones using elemental bromine (Br₂) in diethyl ether. nih.gov In this procedure, bromine is added dropwise to a solution of the ketone at low temperatures (ice-cold), followed by stirring at room temperature. This straightforward approach yields α-bromoketones in moderate to good yields and is effective for both aromatic and hetero-aromatic ketones. nih.gov A similar promoter-free and catalyst-free route using bromine has also been reported, further highlighting the viability of direct bromination. nih.gov
Another innovative catalyst-free protocol utilizes microwave irradiation under neat (solvent-free) conditions. nih.gov In this technique, the ketone and N-bromosuccinimide (NBS) are ground together in a mortar to create a homogeneous solid mixture. This mixture is then subjected to microwave irradiation for a short period (1–4 minutes), resulting in the formation of α-bromoketones in good to excellent yields (82–93%). This method is rapid, efficient, and tolerates a range of substituents on the ketone. nih.gov
The following table presents findings from these catalyst-free bromination methodologies for analogous ketones.
| Ketone Substrate | Brominating Agent | Conditions | Yield (%) | Reference Method |
|---|---|---|---|---|
| 2-Acetylnaphthalene | Br₂ | Diethyl ether, 0°C to rt, 2h | 85 | Krupadanam et al. |
| 4-Phenylacetophenone | Br₂ | Diethyl ether, 0°C to rt, 2h | 82 | Krupadanam et al. |
| 1-(Thiophen-2-yl)ethanone | Br₂ | Diethyl ether, 0°C to rt, 2h | 76 | Krupadanam et al. |
| Acetophenone | NBS | Neat, MW 300W, 1 min | 93 | Patel et al. |
| 4-Chloroacetophenone | NBS | Neat, MW 300W, 2 min | 90 | Patel et al. |
| 4-Nitroacetophenone | NBS | Neat, MW 300W, 4 min | 82 | Patel et al. |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Bromo-3-methylpentan-2-one, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and assessing its isomeric purity.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon adjacent to the carbonyl group (the α-carbon) are significantly influenced by the electron-withdrawing nature of both the carbonyl oxygen and the bromine atom.
The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet at a downfield chemical shift, typically in the range of 3.8-4.2 ppm. This significant deshielding is a direct consequence of the adjacent electronegative bromine atom and the carbonyl group. The absence of coupling for this signal would confirm the absence of protons on the adjacent carbonyl carbon.
Predicted ¹H NMR Chemical Shifts for this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂Br (C1) | 3.8 - 4.2 | Singlet |
| -CH (C3) | 2.8 - 3.2 | Multiplet |
| -CH₂- (C4) | 1.4 - 1.7 | Multiplet |
| -CH₃ (C3-methyl) | 1.1 - 1.3 | Doublet |
| -CH₃ (C5) | 0.9 - 1.1 | Triplet |
Note: These are predicted values based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The most downfield signal is expected for the carbonyl carbon (C2), typically appearing in the range of 195-205 ppm, which is characteristic for ketones. libretexts.orgoregonstate.edulibretexts.org
The carbon of the bromomethyl group (C1) will also be significantly deshielded by the attached bromine atom, with an expected chemical shift in the range of 30-40 ppm. The remaining aliphatic carbons (C3, C4, C5, and the C3-methyl) will resonate at higher field strengths (further upfield). The signal for the C3 methine carbon will be influenced by the adjacent carbonyl group and is expected around 45-55 ppm. The ethyl group carbons (C4 and C5) and the C3-methyl carbon will appear in the typical alkyl region, generally below 30 ppm. The number of distinct signals in the broadband decoupled ¹³C NMR spectrum directly confirms the number of unique carbon environments, providing strong evidence for the proposed structure.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C2) | 195 - 205 |
| -CH (C3) | 45 - 55 |
| -CH₂Br (C1) | 30 - 40 |
| -CH₂- (C4) | 20 - 30 |
| -CH₃ (C3-methyl) | 15 - 25 |
| -CH₃ (C5) | 10 - 15 |
Note: These are predicted values based on typical chemical shift ranges for ketones and alkyl halides. libretexts.orgweebly.com
To unambiguously establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For instance, cross-peaks would be observed between the methine proton at C3 and the protons of the ethyl group at C4 and the C3-methyl group. This confirms the connectivity within the 3-methylpentanoyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show a correlation between the ¹H signal of the -CH₂Br group and the ¹³C signal of C1, the ¹H signal of the -CH group and the ¹³C signal of C3, and so on for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the protons of the -CH₂Br group (H1) and the carbonyl carbon (C2), as well as the methine carbon (C3). Similarly, the methine proton (H3) should show correlations to the carbonyl carbon (C2), the C3-methyl carbon, and the methylene carbon of the ethyl group (C4). These correlations provide definitive evidence for the placement of the bromoacetyl group relative to the 3-methylpentanoyl core.
Together, these 2D NMR techniques provide a comprehensive and unambiguous elucidation of the molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₆H₁₁BrO), the calculated exact mass is 177.99933 Da. lookchem.comnih.govepa.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong confirmation of the molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The analysis of these fragments provides valuable information about the molecular structure. For this compound, several characteristic fragmentation pathways are expected.
A primary fragmentation process for ketones is α-cleavage , the breaking of the bond adjacent to the carbonyl group. oregonstate.eduyoutube.com This can occur on either side of the carbonyl.
Cleavage A: Loss of the bromomethyl radical (•CH₂Br) would result in an acylium ion with the structure [CH₃CH₂CH(CH₃)CO]⁺.
Cleavage B: Loss of the 3-methylpentyl radical would lead to the formation of the [BrCH₂CO]⁺ ion.
Another important fragmentation pathway for ketones is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. libretexts.orglibretexts.org This is possible if a gamma-hydrogen is available.
Furthermore, the presence of the bromine atom will influence the fragmentation. The loss of a bromine radical (•Br) from the molecular ion is a common fragmentation pathway for bromoalkanes. This would result in a fragment ion [C₆H₁₁O]⁺. The fragment ions containing bromine will exhibit the characteristic 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br.
Predicted Major Fragments in the Mass Spectrum of this compound:
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Ion | Fragmentation Pathway |
| 178 | 180 | [C₆H₁₁BrO]⁺ | Molecular Ion |
| 99 | 99 | [C₅H₉CO]⁺ | α-Cleavage (Loss of •CH₂Br) |
| 121 | 123 | [BrCH₂CO]⁺ | α-Cleavage (Loss of •C₅H₁₁) |
| 99 | 99 | [C₆H₁₁O]⁺ | Loss of •Br |
| 57 | 57 | [C₄H₉]⁺ | Further fragmentation |
| 43 | 43 | [C₃H₇]⁺ | Further fragmentation |
Note: The relative intensities of these fragments would depend on their stability.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. For this compound, the most prominent and diagnostic feature in its IR spectrum is the carbonyl (C=O) stretching frequency.
Saturated aliphatic ketones typically exhibit a strong C=O stretching absorption band in the region of 1705-1725 cm⁻¹ libretexts.orglibretexts.org. However, the presence of an electronegative atom, such as bromine, on the α-carbon (the carbon atom adjacent to the carbonyl group) influences the position of this absorption. The electronegative bromine atom exerts an inductive effect, withdrawing electron density from the carbonyl group. This withdrawal of electrons leads to a strengthening of the C=O double bond, which in turn causes the carbonyl stretching vibration to occur at a higher frequency (wavenumber) rsc.org.
Consequently, for this compound, the carbonyl stretching frequency is expected to be shifted to a higher wavenumber, typically in the range of 1725-1745 cm⁻¹ . This shift is a key indicator of the presence of an α-halogen substituent.
In addition to the characteristic carbonyl stretch, the IR spectrum of this compound would also display other absorptions corresponding to its hydrocarbon framework. These include C-H stretching vibrations from the methyl and ethyl groups, which are typically observed in the region of 2850-3000 cm⁻¹. C-H bending vibrations for these groups would appear in the 1350-1470 cm⁻¹ range. The C-Br stretching vibration is also expected, though it appears at lower frequencies, typically in the fingerprint region between 500 and 600 cm⁻¹, which can be a complex area of the spectrum to interpret.
Interactive Data Table: Expected Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Strong |
| C=O Stretch | α-Bromo Ketone | 1725-1745 | Strong |
| C-H Bend | Alkyl (CH₃, CH₂) | 1350-1470 | Medium |
| C-Br Stretch | Alkyl Bromide | 500-600 | Medium-Strong |
Computational Support for Spectroscopic Data Interpretation and Structure Validation
Computational chemistry provides an invaluable tool for the prediction and validation of spectroscopic data, offering a deeper understanding of the relationship between molecular structure and its vibrational properties. For this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to calculate its theoretical IR spectrum.
The process typically involves optimizing the molecular geometry of this compound at a specific level of theory, such as B3LYP with a basis set like 6-31G(d) or 6-311+G(d,p) nih.govresearchgate.netnih.gov. Following geometry optimization, a frequency calculation is performed to obtain the vibrational modes and their corresponding frequencies.
It is important to note that calculated harmonic vibrational frequencies are often systematically higher than the experimentally observed frequencies due to the neglect of anharmonicity in the theoretical models. To account for this discrepancy, the calculated frequencies are typically multiplied by a scaling factor, which is specific to the level of theory and basis set used nih.gov.
The calculated spectrum can then be compared with the experimental IR spectrum. This comparison serves several critical purposes:
Confirmation of Structure: A good agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure of this compound.
Assignment of Vibrational Modes: The computational output provides a detailed description of each vibrational mode, allowing for the confident assignment of the absorption bands observed in the experimental spectrum. This is particularly useful for the complex fingerprint region.
Investigation of Conformational Isomers: this compound can exist in different conformations due to rotation around its single bonds. Computational methods can be used to calculate the IR spectra of different stable conformers. The relative energies of these conformers can also be determined to predict which is most likely to be present at a given temperature. The position of the carbonyl stretching frequency can be sensitive to the conformation, specifically the dihedral angle between the C-Br bond and the C=O bond rsc.orgnih.gov. By comparing the calculated spectra of different conformers with the experimental spectrum, it may be possible to deduce the predominant conformation of the molecule.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the electronic structure and predict the molecular geometry of 1-bromo-3-methylpentan-2-one.
Optimization of Molecular Geometry and Conformations
The first step in computational analysis is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and minimizing the total energy of the molecule. For a flexible molecule like this compound, this process involves exploring various conformations (different spatial arrangements arising from rotation around single bonds) to identify the global energy minimum.
The preferred conformation of α-halo ketones generally features a near-planar arrangement of the halogen, the carbonyl carbon, the α-carbon, and the carbonyl oxygen. This arrangement is influenced by a combination of steric and electronic factors, including dipole-dipole interactions and hyperconjugation. For this compound, the key dihedral angle (Br-C1-C2=O) is computationally predicted to be close to 0° or 180°.
Below is a table of predicted geometric parameters for the lowest energy conformer of this compound, obtained from DFT calculations.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-Br | ~1.94 Å |
| Bond Length | Cα-Cβ | ~1.53 Å |
| Bond Angle | Br-C-C=O | ~115° |
| Bond Angle | C-C-C (backbone) | ~112° |
Note: These values are typical for α-bromo ketones and represent what would be expected from a geometry optimization calculation.
Analysis of Electron Density Distribution and Frontier Molecular Orbitals
The distribution of electrons within a molecule dictates its reactivity. Molecular Electron Density Theory (MEDT) posits that the capacity for electron density to change is the primary driver of molecular reactivity. encyclopedia.pub Computational methods can visualize the electron density and calculate molecular orbitals (MOs), which describe the spatial distribution of electrons.
Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and bromine atoms, making these sites nucleophilic.
LUMO : Represents the orbital to which the molecule is most likely to accept electrons. The LUMO is typically the π* antibonding orbital of the carbonyl group and the σ* antibonding orbital of the C-Br bond. This indicates that the carbonyl carbon and the α-carbon (bonded to bromine) are the primary electrophilic sites.
The analysis of these orbitals helps explain the dual reactivity of α-halo ketones, which can undergo nucleophilic attack at either the carbonyl carbon or the α-carbon. researchgate.net
| Orbital | Primary Atomic Contribution | Predicted Energy (Arbitrary Units) | Role in Reactivity |
| HOMO | Oxygen, Bromine (lone pairs) | -9.5 eV | Nucleophilic/Basic site |
| LUMO | Carbonyl Carbon (π), α-Carbon (σ) | +1.2 eV | Electrophilic site |
Note: Energy values are illustrative and depend on the level of theory used for the calculation.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.
Transition State Characterization for Key Reaction Pathways
A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular structure as bonds are broken and formed. dntb.gov.ua Identifying the geometry and energy of the TS is crucial for understanding a reaction's feasibility and mechanism. For this compound, key reactions include nucleophilic substitution at the α-carbon and nucleophilic addition to the carbonyl group.
Computational studies on similar ketones have shown that these reactions proceed via well-defined transition states. researchgate.net For example, in a substitution reaction with a nucleophile (Nu⁻), the TS would feature a partially formed Nu-C bond and a partially broken C-Br bond, with a specific geometry determined by the reaction mechanism (e.g., backside attack in an Sₙ2 reaction).
Prediction of Kinetic and Thermodynamic Parameters
Once the stationary points on the potential energy surface (reactants, TS, products) are located, their energies can be used to predict important kinetic and thermodynamic parameters.
Thermodynamic Parameters : The difference in energy between products and reactants determines the reaction enthalpy (ΔH). By including vibrational frequency calculations, it is also possible to compute the Gibbs free energy (ΔG) and entropy (ΔS) of the reaction, which predict the reaction's spontaneity and equilibrium position.
Kinetic Parameters : The activation energy (Ea or ΔG‡), calculated as the energy difference between the transition state and the reactants, is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.
The table below presents hypothetical calculated parameters for the Sₙ2 reaction of this compound with a generic nucleophile, based on typical values for such reactions.
| Parameter | Description | Predicted Value |
| ΔH | Reaction Enthalpy | -15 kcal/mol |
| ΔG | Gibbs Free Energy of Reaction | -12 kcal/mol |
| ΔS | Reaction Entropy | +10 cal/mol·K |
| Eₐ | Activation Energy | +20 kcal/mol |
Note: These values are illustrative and would be determined for specific reactants and conditions using computational chemistry software.
Stereochemical Predictions and Conformational Analysis
This compound possesses a stereocenter at the C3 carbon, meaning it can exist as two enantiomers, (R)- and (S)-1-bromo-3-methylpentan-2-one. Computational chemistry is essential for understanding the molecule's three-dimensional structure and how its shape influences its properties and reactivity.
Conformational analysis involves studying the different spatial arrangements (conformers or rotamers) that result from rotation around single bonds and their relative energies. youtube.com For this compound, rotations around the C2-C3 and C3-C4 bonds are particularly important. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be generated.
The most stable conformers are those that minimize steric hindrance and unfavorable electronic interactions. youtube.com For example, Newman projections are often used to analyze the staggered and eclipsed conformations. Staggered conformations, where bulky groups are further apart, are generally lower in energy than eclipsed conformations. youtube.com Computational analysis can precisely quantify these energy differences. Understanding the preferred conformation is critical, as the molecule's shape dictates how it interacts with other molecules, including enzymes and chiral reagents.
| Conformer (viewing along C2-C3 bond) | Dihedral Angle (O=C2-C3-C4) | Relative Energy (kcal/mol) | Key Interaction |
| Anti | 180° | 0.00 (most stable) | Minimal steric strain |
| Gauche | 60° | 0.9 | Gauche interaction between carbonyl and ethyl group |
| Eclipsed | 0° | 4.5 (least stable) | High torsional and steric strain |
Note: The relative energies are representative values for such interactions.
Synthetic Applications of 1 Bromo 3 Methylpentan 2 One in Complex Molecule Construction
A Building Block for Carbon-Carbon Bond Formation
As a potent electrophile, 1-Bromo-3-methylpentan-2-one readily participates in reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon bonds. One of the most fundamental applications in this context is the alkylation of enolates. Enolates, generated from ketones, esters, and other carbonyl-containing compounds, act as soft nucleophiles that can displace the bromide ion in an S(_N)2 reaction. This process allows for the introduction of the 3-methylpentan-2-one moiety onto another molecular scaffold, providing a reliable method for constructing more complex carbon skeletons.
The efficiency of these alkylation reactions is contingent on several factors, including the nature of the enolate (thermodynamic vs. kinetic), the choice of solvent, and the reaction temperature. The steric hindrance provided by the methyl group at the 3-position can also influence the stereochemical outcome of the reaction when chiral enolates or auxiliaries are employed.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. Its ability to react with binucleophiles, where one nucleophilic center attacks the electrophilic carbon bearing the bromine and the other attacks the carbonyl carbon, is the cornerstone of many classical and modern heterocyclic syntheses.
Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classic and widely utilized method for the construction of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. In this context, this compound can react with various thioamides to furnish 2,4,5-trisubstituted thiazole derivatives. The reaction proceeds via an initial S-alkylation of the thioamide to form an S-alkylthioimidate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic thiazole ring. The substitution pattern on the final thiazole product is directly determined by the structure of the starting this compound and the thioamide.
| Reactant 1 | Reactant 2 | Product Class | Key Reaction |
| This compound | Thioamide | Thiazole Derivative | Hantzsch Thiazole Synthesis |
Thiazolo[3,2-a]benzimidazoles
Thiazolo[3,2-a]benzimidazoles are a class of fused heterocyclic compounds with significant biological activities. The synthesis of these scaffolds can be readily achieved through the reaction of 2-mercaptobenzimidazole (B194830) with α-haloketones. This compound serves as a key building block in this reaction. The synthesis commences with the S-alkylation of the thiol group of 2-mercaptobenzimidazole, followed by an intramolecular cyclization involving the nucleophilic attack of the benzimidazole (B57391) nitrogen onto the carbonyl carbon of the ketone. Subsequent dehydration of the resulting hemiaminal intermediate affords the final aromatic thiazolo[3,2-a]benzimidazole system. The reaction of 2-mercaptobenzimidazoles with α-halo ketones is a common route to these fused systems. researchgate.netnih.govnih.gov
| Reactant 1 | Reactant 2 | Product Class |
| This compound | 2-Mercaptobenzimidazole | Thiazolo[3,2-a]benzimidazole |
2-Imino Thiazolines and 2-Thioxoimidazolin-4-ones
The reaction of this compound with thiourea (B124793) and its derivatives provides access to another important class of five-membered heterocycles: 2-iminothiazolines. This reaction is analogous to the Hantzsch thiazole synthesis, where the thiourea acts as the binucleophile. The initial step is the formation of a thiouronium salt via S-alkylation, which then undergoes intramolecular cyclization to form a hydroxylated thiazolidine (B150603) intermediate. Dehydration of this intermediate yields the final 2-iminothiazoline product. The classical synthesis of 2-aminothiazoles involves the Hantzsch condensation of thioureas and α-haloketones. nih.govrsc.org
Furthermore, a base-controlled three-component reaction between chiral amino esters, isothiocyanates, and α-bromoketones can lead to the regioselective synthesis of either 2-imino thiazolines or 2-thioxoimidazolin-4-ones. nih.gov While the reaction in acetonitrile (B52724) typically yields 2-imino thiazolines, the use of basic conditions at ambient temperature favors the formation of 2-thioxoimidazolin-4-ones. nih.gov This highlights the versatility of α-bromoketones like this compound in directing the reaction pathway towards different heterocyclic products based on the reaction conditions.
| Reactants | Conditions | Product Class |
| This compound, Chiral Amino Ester, Isothiocyanate | Acetonitrile | 2-Imino Thiazoline |
| This compound, Chiral Amino Ester, Isothiocyanate | Basic, Ambient Temperature | 2-Thioxoimidazolin-4-one |
Preparation of α,β-Unsaturated Carbonyl Compounds
This compound can serve as a precursor for the synthesis of α,β-unsaturated carbonyl compounds through an elimination reaction. The treatment of α-haloketones with a base can induce dehydrobromination, leading to the formation of a carbon-carbon double bond conjugated to the carbonyl group. In the case of this compound, the removal of the acidic proton at the α-carbon (C1) and the bromide ion results in the formation of 3-methylpent-1-en-2-one. The choice of base and reaction conditions is crucial to favor the elimination pathway over potential nucleophilic substitution reactions. This transformation is a valuable method for introducing unsaturation into a molecule, which can then be utilized in various subsequent reactions such as Michael additions and Diels-Alder cycloadditions.
Applications in Asymmetric Synthesis
The presence of a chiral center at the 3-position of this compound, when used in its enantiomerically pure form, opens up avenues for its application in asymmetric synthesis. As a chiral electrophile, it can react with prochiral nucleophiles to generate products with high diastereoselectivity. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of both the chiral α-haloketone and the incoming nucleophile.
Furthermore, this compound can be employed in reactions involving chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical course of a reaction. For instance, attaching a chiral auxiliary to a nucleophile that will react with this compound can lead to the formation of a single diastereomer. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. While specific examples detailing the use of this compound in asymmetric synthesis are not extensively documented, the general principles of asymmetric induction using chiral α-haloketones are well-established and applicable.
Enantioselective Transformations
There is currently no available scientific literature detailing the use of this compound in enantioselective transformations. While the general principles of enantioselective reactions involving α-bromo ketones are established, specific examples, catalyst systems, or reaction conditions employing this compound as the substrate have not been reported.
Use in Chiral Auxiliary Strategies
A review of the current literature indicates that there are no published studies demonstrating the application of this compound in chiral auxiliary-mediated strategies. The covalent attachment of a chiral auxiliary to this molecule to direct stereoselective reactions and its subsequent removal has not been a subject of focused research.
Derivatization Pathways and Functional Group Interconversions
Detailed research findings specifically outlining the derivatization pathways and functional group interconversions of this compound are not present in the current body of scientific literature. While the reactivity of the α-bromo ketone moiety is well understood, allowing for theoretical predictions of potential transformations, specific studies reporting on the practical application and outcomes of such reactions with this substrate are absent.
Challenges and Future Research Directions
Development of Highly Regio- and Stereoselective Synthetic Protocols
A primary challenge in the synthesis of 1-bromo-3-methylpentan-2-one is achieving high regioselectivity. The starting material, 3-methylpentan-2-one, possesses two different α-carbon atoms (C1 and C3), both of which can be brominated. The desired product requires selective bromination at the C1 methyl group over the C3 methine position.
Acid-catalyzed halogenation typically proceeds through an enol intermediate. libretexts.orglibretexts.org The formation of the enol tautomer is the rate-determining step, and for asymmetrical ketones, the more substituted α-carbon is generally favored for enolization, which would lead to the undesired 3-bromo isomer. libretexts.org However, specific conditions can favor the kinetic enolate, leading to bromination at the less substituted carbon. For instance, the bromination of 3-methyl-2-butanone, a close structural analog, in methanol (B129727) shows a high preference for substitution at the methyl group (C1) over the tertiary α-position (C3), yielding a 95:5 ratio of 1-bromo to 3-bromo isomers. orgsyn.org This suggests that solvent choice is critical for controlling regioselectivity.
Stereoselectivity is another significant hurdle, as the C3 carbon in this compound is a chiral center. Traditional bromination methods often result in a racemic mixture because the reaction proceeds through a planar enol intermediate. libretexts.org The development of organocatalytic enantioselective α-bromination of ketones presents a promising solution. Chiral catalysts, such as C2-symmetric diphenylpyrrolidine or imidazolidine (B613845) derivatives, have been shown to afford α-brominated products with high enantiomeric excess (ee), up to 96% for aldehydes and 94% for ketones. researchgate.net Applying such catalytic systems to the synthesis of this compound could provide access to specific stereoisomers, which is crucial for stereospecific subsequent reactions.
Table 1: Regioselectivity in the Bromination of Asymmetric Ketones
| Ketone | Brominating Agent/Conditions | Major Product | Regioisomeric Ratio | Reference |
|---|---|---|---|---|
| 3-Methyl-2-butanone | Br₂ in Methanol | 1-Bromo-3-methyl-2-butanone (B140032) | 95:5 | orgsyn.org |
Exploration of Novel Catalytic Systems for Bromination and Subsequent Transformations
Traditional bromination often relies on stoichiometric and hazardous reagents like molecular bromine (Br₂). dissertationtopic.netgoogle.com Modern research is focused on developing milder and more efficient catalytic systems. Photoredox catalysis has emerged as a powerful method for generating bromine radicals from sources like CBr₄ or KBr under visible light, using a photocatalyst such as Ru(bpy)₃²⁺. dissertationtopic.net This approach offers a cleaner and more controlled alternative to classical methods. Other novel catalytic systems include the use of N,N'-dioxide/Fe(OTf)₂ complexes for highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org
Beyond its synthesis, this compound is a valuable precursor for a variety of chemical transformations. Its bifunctional nature, with two electrophilic sites (the α-carbon and the carbonyl carbon), makes it a key building block for diverse carbon skeletons and heterocycles. nih.gov For example, it can react with thioamides or thioureas in the Hantzsch thiazole (B1198619) synthesis to produce substituted thiazoles. nih.govwikipedia.org Future research will likely explore novel catalytic systems to expand the scope of these subsequent transformations, enabling the synthesis of more complex molecular architectures under milder conditions.
Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis
The use of hazardous reagents like bromine and the often exothermic nature of bromination reactions pose significant safety and scalability challenges in traditional batch processes. researchgate.netacs.org Continuous flow chemistry offers a compelling solution to these problems. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, while enhancing safety by minimizing the volume of hazardous materials handled at any given moment. acs.orgbeilstein-journals.org
The α-bromination of ketones has been successfully implemented in flow systems. acs.org For instance, a continuous flow protocol for the α-bromination of aldehydes with bromine demonstrated improved reaction efficiency and better control over mono- versus di-bromination compared to batch methods. acs.org Similarly, a multistep continuous flow process has been developed for the synthesis of α-halo ketones from N-protected amino acids, eliminating the need to handle the hazardous intermediate diazomethane. acs.orgacs.org These systems can be scaled up by extending the operation time or by using larger reactors, making them suitable for industrial production. nih.gov The integration of the synthesis of this compound into a continuous flow process would represent a significant advance in its safe and scalable production.
Table 2: Comparison of Batch vs. Flow Chemistry for α-Bromination
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents | Enhanced safety, small reaction volumes |
| Heat Transfer | Often inefficient, risk of thermal runaways | Excellent heat transfer, precise temperature control |
| Scalability | Difficult and often requires re-optimization | Straightforward by extending run time or parallelization |
| Selectivity | Can be difficult to control | Superior control over stoichiometry and residence time, improving selectivity |
| Reagent Handling | Manual handling of toxic/corrosive reagents like Br₂ | In-situ generation and immediate consumption of hazardous reagents possible |
Computational Design and Prediction of Novel Reactivity
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. up.ac.za Density Functional Theory (DFT) modeling can be used to study the mechanisms of reactions involving α-halo ketones, such as nucleophilic substitution and epoxidation. These computational studies can calculate activation energies for competing reaction pathways, providing insight into reaction outcomes and selectivity. up.ac.za
For example, computational modeling has shown that for nucleophilic substitution reactions of α-bromoacetophenone (α-BrAcPh), the hydrogens on the α-carbon provide significant attractive interactions with the nucleophile in the initial stages of the reaction. up.ac.za Furthermore, modeling revealed that the rate-determining step for a competing epoxidation reaction is not the formation of the transition state, but rather the rotational barrier required to place the bromine leaving group in the correct orientation. up.ac.za
Future research can leverage these computational methods for the de novo design of reactions and catalysts. By simulating the interactions between this compound and various reagents or catalysts, it may be possible to predict novel reactivity patterns and design experiments to test these predictions. This synergy between computational and experimental chemistry can accelerate the discovery of new synthetic methodologies.
Application in the Synthesis of Diverse Carbon Skeletons for Advanced Materials Science or Other Non-Biological Academic Applications
The primary value of this compound in academic research lies in its role as a versatile building block for constructing more complex molecules. pharmacy180.com The α-bromo ketone functionality is a gateway to a wide range of synthetic transformations. One common application is the synthesis of α,β-unsaturated ketones through dehydrobromination using a sterically hindered base like pyridine. libretexts.org These conjugated systems are fundamental components in many larger structures and are used in Michael additions to further extend carbon skeletons.
Furthermore, α-bromo ketones are crucial precursors for the synthesis of various five- and six-membered heterocyclic compounds, which form the core of many functional materials. nih.gov For instance, the reaction with thioamides leads to thiazoles, and reactions with dicarbonyls and ammonia (B1221849) can yield pyrroles via the Hantzsch pyrrole (B145914) synthesis. nih.govwikipedia.org These heterocyclic scaffolds are of interest in materials science for applications such as organic semiconductors, dyes, and ligands for metal complexes. The strategic use of this compound allows for the introduction of the 3-methylpentan-2-one substructure into these larger, functional molecular frameworks for academic study in fields outside of biology and medicine.
Q & A
Basic Research Question
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 2.5–3.0 ppm (methylene adjacent to ketone), and δ 4.0–4.5 ppm (brominated carbon) confirm structure. Splitting patterns distinguish between diastereotopic protons .
- ¹³C NMR : A carbonyl signal near δ 210 ppm and brominated carbon at δ 35–40 ppm are diagnostic .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch) .
- Mass Spectrometry : Molecular ion [M]⁺ and fragment ions (e.g., loss of Br via α-cleavage) validate molecular weight and fragmentation pathways .
How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?
Advanced Research Question
Discrepancies in mechanistic studies (e.g., competing SN1 vs. SN2 pathways) can be addressed using:
- Density Functional Theory (DFT) : Calculates activation energies for competing pathways. For example, carbocation stability in SN1 may outweigh SN2 transition-state energy in polar solvents .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites differentiates between concerted (SN2) and stepwise (SN1) mechanisms .
- Machine Learning : Tools like AI-driven retrosynthesis () predict feasible pathways and side products, reducing experimental trial-and-error.
What strategies mitigate side reactions during the synthesis of derivatives from this compound?
Advanced Research Question
Common side reactions include elimination (forming alkenes) or over-alkylation. Mitigation approaches:
- Temperature control : Lower temperatures (e.g., –20°C) suppress E2 elimination .
- Protecting groups : Temporarily blocking the ketone with ethylene glycol prevents undesired nucleophilic attack at C2 .
- Catalyst design : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity in biphasic systems .
How does the bromine position in this compound affect its biological activity compared to analogs?
Advanced Research Question
While direct biological data for this compound is limited (), structural analogs suggest:
- Antimicrobial potential : Bromine’s electronegativity enhances membrane permeability in microbial targets. Compare with 3-bromopentane (), which lacks a ketone group and shows reduced bioactivity.
- Toxicity profiles : The ketone group may increase reactivity with cellular nucleophiles (e.g., glutathione), necessitating in vitro cytotoxicity assays (e.g., MTT) .
What are the challenges in scaling up this compound synthesis for preclinical studies?
Advanced Research Question
Scale-up introduces challenges such as:
- Exothermicity : Bromination reactions require efficient cooling systems to prevent runaway reactions.
- Purification : Distillation under reduced pressure minimizes thermal decomposition .
- Regulatory compliance : Proper handling of bromine waste (e.g., neutralization with Na₂S₂O₃) aligns with EPA guidelines .
How can isotopic labeling (e.g., ¹³C, ²H) of this compound advance mechanistic studies?
Advanced Research Question
Isotopic labeling enables:
- Tracing reaction pathways : ¹³C-labeled ketone carbons track migratory aptitude in rearrangements .
- KIE experiments : ²H labeling at β-hydrogens quantifies hyperconjugation effects in carbocation stability (SN1) .
- Metabolic studies : In biological systems, ¹⁴C labeling identifies metabolic byproducts via scintillation counting .
What role does solvent choice play in the stereochemical outcomes of reactions involving this compound?
Advanced Research Question
- Polar solvents (e.g., DMF) : Stabilize transition states in SN2 mechanisms, favoring inversion of configuration.
- Nonpolar solvents (e.g., hexane) : Promote carbocation formation (SN1), leading to racemization .
- Chiral solvents/additives : Induce asymmetric synthesis; for example, (-)-sparteine can bias nucleophilic attack direction .
How do environmental factors (pH, temperature) influence the stability of this compound in storage?
Basic Research Question
- pH : Neutral to slightly acidic conditions (pH 5–7) prevent hydrolysis of the C-Br bond.
- Temperature : Store at –20°C in amber vials to avoid photodegradation and thermal decomposition .
- Moisture control : Use molecular sieves in storage containers to inhibit hydrolysis to the corresponding alcohol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
